

An In-depth Technical Guide to 2-Methoxybiphenyl: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxybiphenyl**

Cat. No.: **B167064**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **2-Methoxybiphenyl** (CAS No: 86-26-0). This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic synthesis, medicinal chemistry, and materials science, where biphenyl derivatives are of significant interest.

Chemical Identity and Physical Properties

2-Methoxybiphenyl, also known as 2-phenylanisole, is an aromatic organic compound. It consists of a biphenyl scaffold with a methoxy group at the 2-position of one of the phenyl rings.^[1] Its physical state can be a colorless to pale yellow liquid or a solid, depending on the ambient temperature and purity.^{[1][2]}

Table 1: Chemical Identifiers for **2-Methoxybiphenyl**

Identifier	Value
CAS Number	86-26-0[3]
Molecular Formula	C ₁₃ H ₁₂ O
Molecular Weight	184.23 g/mol [3]
IUPAC Name	1-methoxy-2-phenylbenzene[3]
Synonyms	2-Phenylanisole, o-Phenylanisole, 2-Methoxy-1,1'-biphenyl[2][3]
SMILES	COc1=CC=CC=C1C2=CC=CC=C2[3]
InChI	InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3[4]
InChIKey	NLWCWEGVNJVLAG-UHFFFAOYSA-N[4]

Table 2: Physicochemical Properties of **2-Methoxybiphenyl**

Property	Value
Melting Point	30-33 °C[2][5]
Boiling Point	274 °C[2][5]
Density	1.023 g/mL at 25 °C[2][5]
Refractive Index (n _{20/D})	1.61[5]
Solubility	Insoluble in water; Soluble in toluene.[2][5]
Appearance	Clear slightly yellow liquid after melting or white to light yellow powder/lump.[2]

Chemical Structure and Spectroscopic Data

The chemical structure of **2-Methoxybiphenyl** is characterized by two phenyl rings linked by a single bond, with a methoxy group (-OCH₃) substituent.

Figure 1. Chemical Structure of **2-Methoxybiphenyl**Table 3: Spectroscopic Data for **2-Methoxybiphenyl**

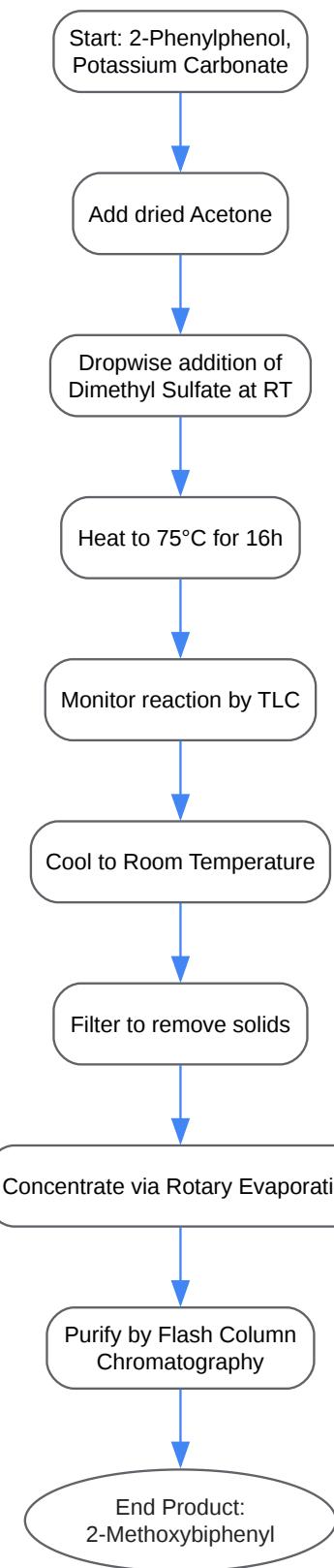
Spectroscopy	Data
¹ H NMR	δ (ppm) in CDCl_3 : 7.51 (m), 7.36 (m), 7.29-7.25 (m), 6.98 (m), 6.90 (m), 3.70 (s, 3H, $-\text{OCH}_3$). [1]
¹³ C NMR	Expected peaks for aromatic carbons are in the range of 110-160 ppm. The methoxy carbon ($-\text{OCH}_3$) peak is expected between 55 and 60 ppm. [6] Spectra are available in databases such as SpectraBase. [3]
Infrared (IR)	Characteristic absorption peaks (cm^{-1}) include: ~3060-3030 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch from $-\text{OCH}_3$), ~1600 & ~1480 (aromatic C=C stretch), ~1250 (asymmetric C-O-C stretch), and ~1030 (symmetric C-O-C stretch). [5] [7] A gas-phase spectrum is available from the NIST Chemistry WebBook. [8]
Mass Spectrometry (MS)	Major fragments (m/z): 184 (M^+), 169, 141, 115. [3]

Experimental Protocols

Synthesis of **2-Methoxybiphenyl**

A common method for the synthesis of **2-Methoxybiphenyl** is the Williamson ether synthesis, starting from 2-phenylphenol.

Materials and Equipment:


- 2-phenylphenol
- Dimethyl sulfate

- Potassium carbonate
- Acetone (dried)
- Hexanes
- Ethyl acetate (EtOAc)
- 500 mL two-necked round-bottomed flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Nitrogen or argon gas supply
- Heating mantle
- Rotary evaporator
- Apparatus for flash column chromatography (silica gel)
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

- An oven-dried 500 mL two-necked round-bottomed flask equipped with a magnetic stirring bar, dropping funnel, and reflux condenser is charged with 2-phenylphenol (1.00 equiv) and potassium carbonate (1.40 equiv).[8]
- The flask is evacuated for 15 minutes and then back-filled with dry nitrogen gas.[8]
- Dried acetone is added to dissolve the 2-phenylphenol.[8]
- Dimethyl sulfate (1.30 equiv) is added dropwise to the reaction mixture at room temperature through the dropping funnel.[8]

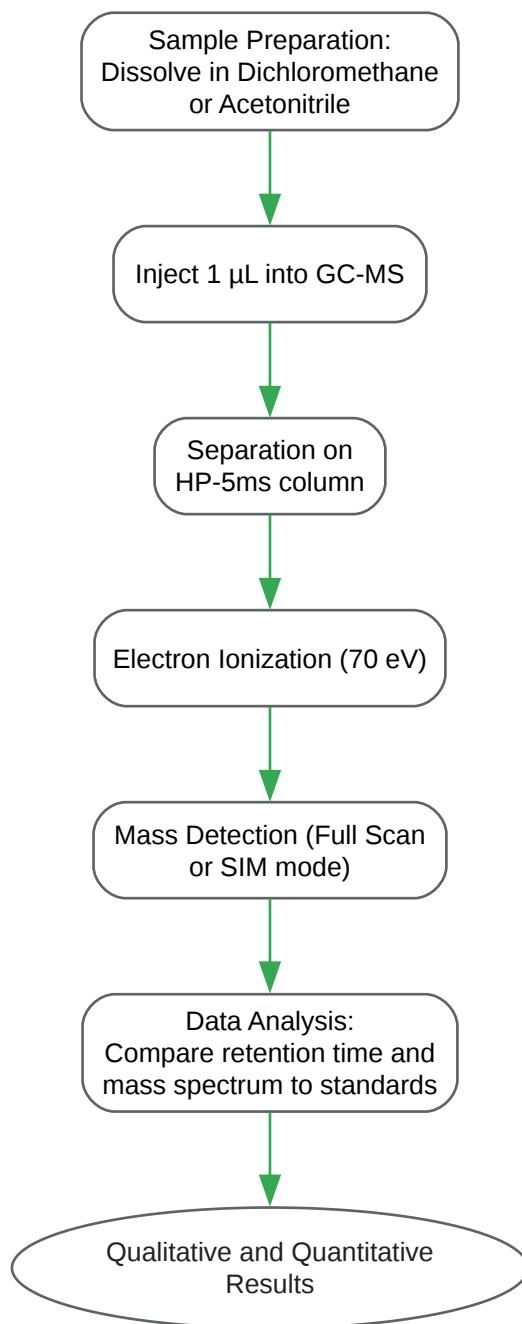
- After the addition is complete, the reaction flask is heated to 75 °C and stirred for 16 hours.
[8]
- The progress of the reaction is monitored by TLC (e.g., using hexanes/EtOAc, 10:0.5 as the mobile phase).[8]
- Upon completion, the flask is cooled to room temperature.[8]
- The solid potassium carbonate is removed by filtration.[8]
- The filtrate is concentrated under reduced pressure using a rotary evaporator.[8]
- The crude product is purified by flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford **2-Methoxybiphenyl** as a colorless oil.[8]

[Click to download full resolution via product page](#)

Figure 2. Synthesis Workflow for **2-Methoxybiphenyl**

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and quantification of **2-Methoxybiphenyl**.


Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness) or similar non-polar capillary column.[\[1\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.2-1.5 mL/min.[\[1\]](#)[\[6\]](#)
- Injector: Split/splitless injector in splitless mode.[\[1\]](#)
- Injector Temperature: 250 °C.[\[6\]](#)
- Oven Temperature Program: Initial temperature of 60-150 °C, hold for 1 minute, ramp at 15-25 °C/min to 250-300 °C, and hold for 5 minutes.[\[1\]](#)[\[6\]](#)
- MS Ion Source Temperature: 230-280 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

- Prepare a stock solution of **2-Methoxybiphenyl** in a high-purity solvent such as dichloromethane or acetonitrile (e.g., 1 mg/mL).
- Perform serial dilutions to create calibration standards at appropriate concentrations.

- For unknown samples, dissolve a known weight in the chosen solvent. If the sample is in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
- Inject 1 μ L of the standard or sample solution into the GC-MS system.

[Click to download full resolution via product page](#)

Figure 3. GC-MS Analysis Workflow

Safety and Handling

2-Methoxybiphenyl is considered moderately toxic by ingestion and is a skin irritant.^[5] When heated to decomposition, it may emit acrid smoke and irritating fumes.^[5]

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide has summarized the key chemical properties, structural information, and detailed experimental protocols for **2-Methoxybiphenyl**. The provided data tables and workflows offer a quick reference for laboratory work. As with any chemical, it is imperative to consult the safety data sheet (SDS) before use and to handle the compound with appropriate care. This information is intended to support the work of researchers and professionals in the ongoing development of novel chemical entities and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-METHOXYBIPHENYL | 86-26-0 [chemicalbook.com]
- 3. 2-Methoxybiphenyl | C13H12O | CID 6835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-METHOXYBIPHENYL(86-26-0) 1H NMR [m.chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. scielo.br [scielo.br]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. 1,1'-Biphenyl, 2-methoxy- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxybiphenyl: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167064#2-methoxybiphenyl-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com